molecular formula C10H13ClN2OS B236997 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- CAS No. 130841-70-2

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-

Cat. No.: B236997
CAS No.: 130841-70-2
M. Wt: 244.74 g/mol
InChI Key: CXHDSLQCNYLQND-XQRIHRDZSA-N
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Description

SM-10661 is a small molecule drug that acts as a platelet-activating factor receptor antagonist. It was initially developed by Sumitomo Pharma Co., Ltd. The compound has been investigated for its potential therapeutic applications in various diseases, including immune system diseases, respiratory diseases, and digestive system disorders .

Chemical Reactions Analysis

SM-10661 undergoes various chemical reactions, including ligand-exchange reactions. The compound has been studied for its interactions with different reagents and conditions. For example, it has been shown to interact with copper (II) N, S-dioctyl-D-penicillamine complex in ligand-exchange high-performance liquid chromatography .

Mechanism of Action

SM-10661 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological and pathological processes, including inflammation and immune responses. By blocking this receptor, SM-10661 can inhibit the effects of platelet-activating factor, which can lead to a reduction in inflammation and other related symptoms .

Comparison with Similar Compounds

SM-10661 is similar to other platelet-activating factor receptor antagonists, such as CV-3988 and PCA-42481 . SM-10661 has shown unique properties in its ability to inhibit both early and late asthmatic responses in animal models . This makes it a potentially valuable therapeutic agent for treating allergic asthma and other related conditions.

Similar Compounds:
  • CV-3988
  • PCA-42481

Properties

CAS No.

130841-70-2

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1

InChI Key

CXHDSLQCNYLQND-XQRIHRDZSA-N

SMILES

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl

Isomeric SMILES

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl

Canonical SMILES

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl

Key on ui other cas no.

158511-47-8

Synonyms

3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one
3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer
SM 10661
SM-10661
SM-12502

Origin of Product

United States

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